An In-Depth Technical Guide to 3-(4-boronophenyl)propanoic acid: A Key Building Block in Targeted Protein Degradation
An In-Depth Technical Guide to 3-(4-boronophenyl)propanoic acid: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 166316-48-9
This technical guide provides a comprehensive overview of 3-(4-boronophenyl)propanoic acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its physicochemical properties, synthesis, and its pivotal role in the rapidly evolving field of targeted protein degradation, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
3-(4-boronophenyl)propanoic acid is a white to off-white solid. Its chemical structure features a phenylboronic acid moiety and a propanoic acid group, making it a versatile building block for chemical synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-(4-boronophenyl)propanoic acid
| Property | Value | Source |
| CAS Number | 166316-48-9 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| SMILES | O=C(O)CCC1=CC=C(C=C1)B(O)O | [2] |
| Purity | Typically ≥95% | Generic |
Synthesis and Spectroscopic Data
Although a direct protocol for this specific molecule is elusive, a similar synthesis for (S)-3-(4-bromophenyl)butanoic acid from (4-bromophenyl)boronic acid has been documented, which could be adapted.[3]
Spectroscopic data is essential for the characterization and quality control of 3-(4-boronophenyl)propanoic acid. While a comprehensive public database of its spectra is not available, typical analytical techniques would include:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of hydrogen atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Role in Targeted Protein Degradation and PROTACs
The primary application of 3-(4-boronophenyl)propanoic acid is as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5]
A PROTAC molecule consists of three key components:
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A warhead that binds to the target protein of interest (POI).
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An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.
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A linker that connects the warhead and the E3 ligase ligand.
The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[6][7] The length, rigidity, and chemical nature of the linker can significantly impact the efficacy and selectivity of the PROTAC.[8]
The bifunctional nature of 3-(4-boronophenyl)propanoic acid makes it a valuable linker component. The propanoic acid end can be readily coupled to an amine-containing E3 ligase ligand or warhead via amide bond formation. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to attach to an aryl halide-functionalized warhead or E3 ligase ligand.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using a linker like 3-(4-boronophenyl)propanoic acid involves a series of chemical reactions to connect the warhead and the E3 ligase ligand.
Targeted Protein Degradation Signaling Pathway
Once a PROTAC is synthesized and introduced into a biological system, it initiates a cascade of events leading to the degradation of the target protein.
Experimental Protocols
While specific protocols for 3-(4-boronophenyl)propanoic acid are not widely published, this section provides a general framework for the key reactions involved in its application.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like 3-(4-boronophenyl)propanoic acid) and an organohalide.
Materials:
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Aryl halide (e.g., bromo- or iodo-functionalized warhead or E3 ligase ligand) (1.0 eq)
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3-(4-boronophenyl)propanoic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, 3-(4-boronophenyl)propanoic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Amide Coupling
The propanoic acid moiety of 3-(4-boronophenyl)propanoic acid can be coupled with an amine-containing molecule using standard peptide coupling reagents.
Materials:
-
3-(4-boronophenyl)propanoic acid (or its derivative from the Suzuki coupling) (1.0 eq)
-
Amine-containing molecule (e.g., warhead or E3 ligase ligand) (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 eq)
-
Base (e.g., DIPEA, Et₃N) (2.0 - 4.0 eq)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid component in the chosen solvent.
-
Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC.
Conclusion
3-(4-boronophenyl)propanoic acid is a valuable and versatile building block in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature allows for flexible and efficient assembly of these complex molecules. A thorough understanding of its properties and reactivity is essential for researchers aiming to develop novel therapeutics in this exciting and rapidly advancing field. Further research into optimizing its synthesis and expanding its applications will undoubtedly contribute to the development of next-generation protein degraders.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
